6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a chemical compound with the molecular formula C8H4BrF4NO2 and a molecular weight of 302.02 g/mol It is known for its unique structure, which includes a benzodioxane ring substituted with amino, bromo, and tetrafluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases and specific solvents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form dehalogenated products.
Substitution: The bromo and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and substituted benzodioxanes. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The tetrafluoro groups enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2,2,3,3-tetrafluoro-1,4-benzodioxane: Lacks the bromo group, resulting in different reactivity and applications.
7-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane: Lacks the amino group, affecting its biological activity and chemical properties.
Uniqueness
The tetrafluoro groups further enhance its stability and versatility in various chemical reactions .
Properties
IUPAC Name |
6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO2/c9-3-1-5-6(2-4(3)14)16-8(12,13)7(10,11)15-5/h1-2H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIKJZPXJFXSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.